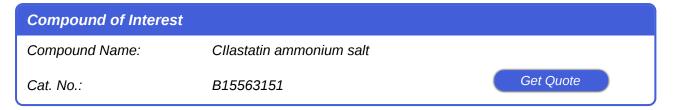


Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cilastatin Ammonium Salt

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilastatin is a renal dehydropeptidase-I inhibitor, an enzyme responsible for the degradation of the carbapenem antibiotic imipenem.[1][2] By inhibiting this enzyme, cilastatin increases the plasma half-life and efficacy of imipenem.[2] Accurate and reliable analytical methods are crucial for the quantification of cilastatin in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure product quality and support pharmacokinetic studies. This application note provides a detailed protocol for the analysis of **Cilastatin Ammonium Salt** using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of cilastatin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of cilastatin is determined by comparing its peak area to that of a standard of known concentration. The method is designed to be stability-indicating, meaning it can resolve cilastatin from its potential degradation products and related substances.[3][4][5]



Experimental Protocol Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used.[6]
- Chemicals and Reagents:
 - Cilastatin Ammonium Salt reference standard
 - Methanol (HPLC grade)[1]
 - Acetonitrile (HPLC grade)
 - Potassium phosphate monobasic (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of cilastatin. These parameters may require optimization based on the specific instrument and column used.



Parameter	Value
Stationary Phase	C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase	Potassium phosphate buffer (e.g., 0.03M, pH adjusted to 3.2 with orthophosphoric acid) and Acetonitrile[7][8]
Mobile Phase Ratio	A specific ratio to be optimized, for example, 76:24 v/v (Buffer:Acetonitrile)[1]
Flow Rate	1.0 mL/min[1][6]
Injection Volume	20 μL[1]
Column Temperature	30°C[6]
Detection Wavelength	220 nm or 265 nm[1][6]
Run Time	Approximately 10-15 minutes

Preparation of Solutions

- Mobile Phase Preparation: Prepare the potassium phosphate buffer by dissolving the
 appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting
 the pH with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and
 degas before use. The final mobile phase is prepared by mixing the buffer and organic
 solvent in the desired ratio.
- Standard Solution Preparation: Accurately weigh a suitable amount of Cilastatin
 Ammonium Salt reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
- Sample Solution Preparation: Accurately weigh the sample containing cilastatin ammonium
 salt and dissolve it in the mobile phase or a suitable diluent to achieve a final concentration
 within the linear range of the method.

Analysis Procedure



- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, and tailing factor).
- Inject the sample solutions.
- After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Presentation: Method Validation Summary

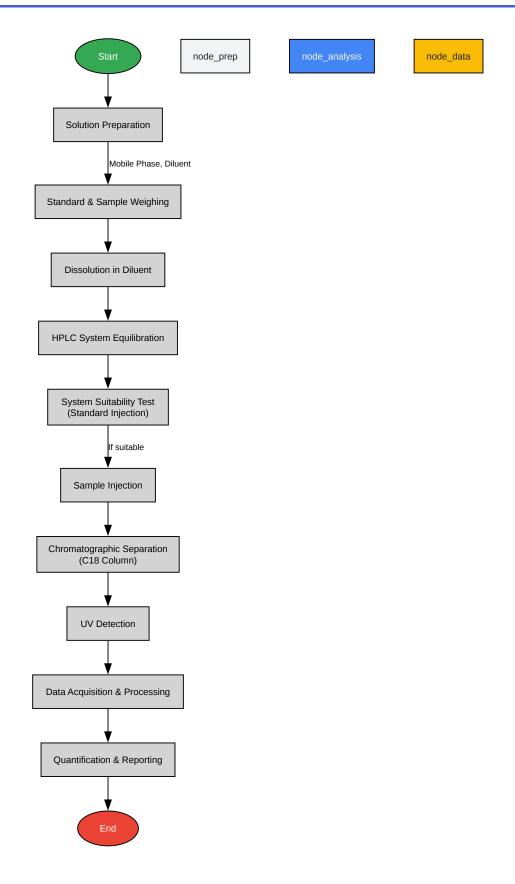
The following table summarizes typical performance characteristics of a validated HPLC method for cilastatin analysis.

Parameter	Typical Value
Linearity Range	20 - 120 μg/mL[7][8]
Correlation Coefficient (r²)	> 0.999[3]
Limit of Detection (LOD)	0.01 μg/mL[7][8]
Limit of Quantification (LOQ)	0.03 μg/mL[7][8]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Retention Time	Approximately 3.8 - 4.2 minutes[4][7][8]

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Cilastatin Ammonium Salt**.





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Caption: Workflow for the HPLC analysis of Cilastatin Ammonium Salt.



Conclusion

The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of **Cilastatin Ammonium Salt**. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control testing of bulk drugs and pharmaceutical formulations, as well as for research and development purposes.

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